Molecular Weight and Lipophilic Bulk Differentiate the Target Compound from Simple 5-Halo Analogs
The target compound (MW = 355.3 g/mol) is substantially larger and more lipophilic than the closest 5-halo comparator 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine (MW = 273.13 g/mol), representing a ~30% increase in molecular weight that correlates with enhanced target-binding surface area [1]. This difference translates to a calculated XLogP shift from approximately 3.0 (5-bromo analog) to approximately 4.2 (target compound), moving the compound from a 'lead-like' to a more 'drug-like' lipophilicity space [2]. Such differences directly impact membrane permeability, metabolic stability, and plasma protein binding in ways that substitution with the smaller 5-bromo or 5-chloro analogs cannot replicate.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 355.3 g/mol |
| Comparator Or Baseline | 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine: 273.13 g/mol; 5-chloro analog: 228.67 g/mol |
| Quantified Difference | +82.17 g/mol (+30.1%) vs. 5-bromo analog; +126.6 g/mol vs. 5-chloro analog |
| Conditions | Calculated from molecular formula C13H8BrFN2S2 vs. C9H6BrFN2S |
Why This Matters
The >80 Da mass difference and attendant lipophilicity shift mean that solubility, permeability, and ADME behavior cannot be extrapolated from the smaller 5-halo analogs; formulation and DMPK studies must use the exact compound.
- [1] BindingDB BDBM25658: 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine, MW 273.13. View Source
- [2] PubChem CID 118715818: calculated XLogP and molecular properties for target compound. View Source
